![molecular formula C8H8ClNO3S B14333479 N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide CAS No. 105826-29-7](/img/structure/B14333479.png)
N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide is an organic compound characterized by the presence of a chlorobenzene ring, a sulfonyl group, and a formamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzenesulfonyl chloride and formamide.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C.
Procedure: The 4-chlorobenzenesulfonyl chloride is added dropwise to a solution of formamide in the chosen solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Isolation: The product is isolated by filtration, washed with cold solvent, and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The formamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide derivatives, while oxidation can produce sulfone compounds.
科学的研究の応用
N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-[(4-Methylbenzene-1-sulfonyl)methyl]formamide: Similar structure but with a methyl group instead of a chlorine atom.
N-[(4-Nitrobenzene-1-sulfonyl)methyl]formamide: Contains a nitro group, which can significantly alter its reactivity and applications.
N-[(4-Fluorobenzene-1-sulfonyl)methyl]formamide: The presence of a fluorine atom can enhance its stability and biological activity.
Uniqueness
N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological interactions. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
特性
CAS番号 |
105826-29-7 |
|---|---|
分子式 |
C8H8ClNO3S |
分子量 |
233.67 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)sulfonylmethyl]formamide |
InChI |
InChI=1S/C8H8ClNO3S/c9-7-1-3-8(4-2-7)14(12,13)6-10-5-11/h1-5H,6H2,(H,10,11) |
InChIキー |
XUAPBDRJPXDOED-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)CNC=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)
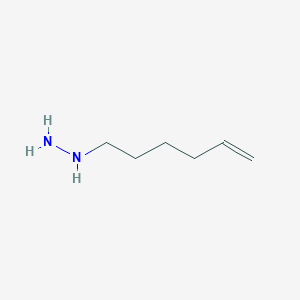
![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
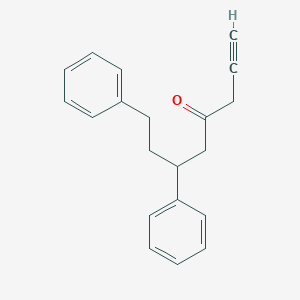
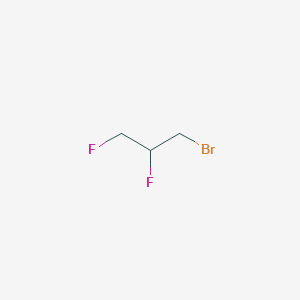


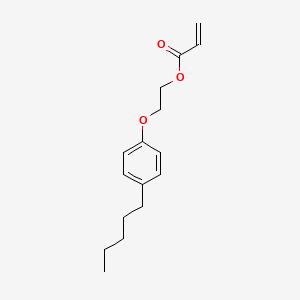
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
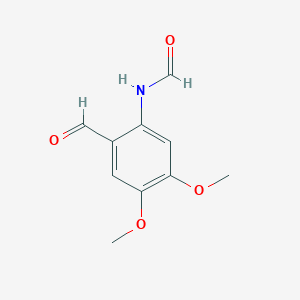

![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)

